

benzene ring fused dihydropyran amine structure

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Compound Focus: Chroman-3-amine

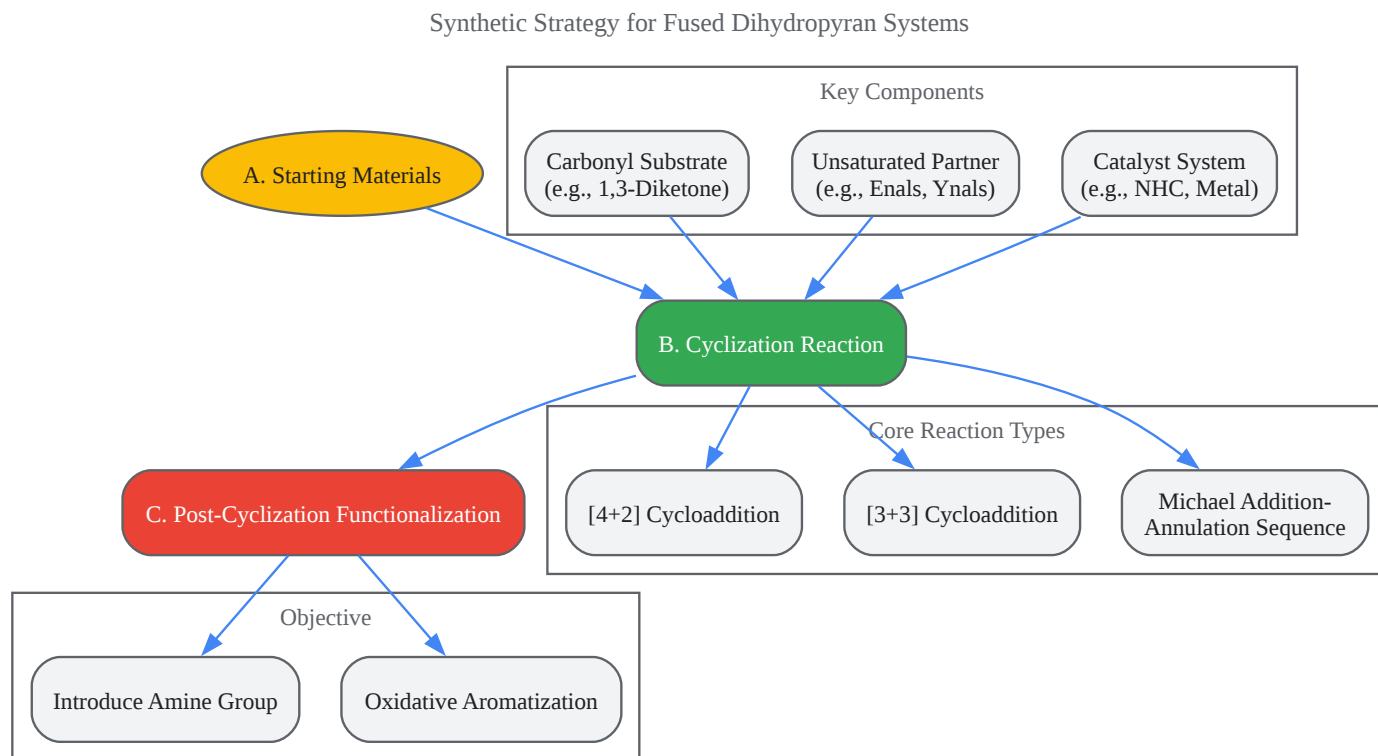
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Synthetic Strategies & Experimental Protocols

The synthesis of complex fused rings like dihydropyrans often relies on specific cyclization strategies. The following workflow outlines a general strategic approach derived from current literature.



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Synthetic workflow for fused dihydropyran systems [1] [2]

Here is a detailed experimental protocol for a multicomponent synthesis, which exemplifies the Michael Addition-Annulation Sequence from the workflow above.

Protocol: Multicomponent Synthesis of Dihydropyrano[3,2-*d*][1,3]dioxine Fused System [1]

- **Reaction Setup:** In a typical procedure, a mixture of 2,2-dimethyl-1,3-dioxan-5-one (1.0 mmol), benzaldehyde (2.0 mmol), and malononitrile (1.0 mmol) was refluxed in ethanolic NaOH.
- **Oxidation Step:** Molecular iodine was added to the reaction vessel after the initial formation of the amino-4*H*-chromene intermediate, and the mixture was heated for another 90 minutes.
- **Work-up:** The final product precipitated from the reaction mixture, allowing for isolation by filtration, thus avoiding chromatographic purification.
- **Key Analytical Data:** The structure was confirmed by X-ray crystallography. In (¹H) NMR spectra, characteristic signals include singlets at around δ 1.70 ppm (geminal methyl groups) and δ 6.68 ppm (olefinic exocyclic CH proton) [1].

Quantitative Data & Structural Analysis

The table below summarizes key properties and experimental data for relevant heterocyclic systems and reactions from the literature.

Compound / System	Key Structural Feature	Reaction Yield / Data	Analytical Data / Notes
Dihydropyrano[3,2- <i>d</i>][1,3]dioxine [1]	Fused bicyclic system from 1,3-dioxan-5-one	Up to 90% (with I ₂ oxidation)	X-ray: Twisted "half-chair" conformation of central fused ring; ¹ H NMR: δ ~1.70 ppm (gem-Me), δ ~6.68 ppm (olefinic CH)
3,4-Dihydropyran-2-ones via NHC [2]	Enol δ-lactone core via organocatalysis	Up to 99%, 94% ee (with Ru/NHC synergy)	Versatile platform for functionalized enones, γ-lactones. Gram-scale synthesis demonstrated.
Indole C5 Functionalization [3]	Fused benzene & nitrogen-containing ring	Up to 91% (with Cu/Ag catalyst)	Method: Copper-carbene reaction. Targets challenging C5 position for drug-like molecules.
B ← N Fused Dihydrophenazines [4]	N-doped PAH with B ← N Lewis pair	N/A	Effect: Lowers HOMO/LUMO energies, bathochromic shift in emission, induces AIEE.

Rationale for Amine Functionalization

While direct examples are limited, the strategic importance of incorporating nitrogen is clear. The amine group can be introduced either in the starting materials or via post-cyclization functionalization. The **basicity and nucleophilicity of the amine** will be crucial for its intended biological function and will be influenced by its specific location and the substitution pattern on the fused ring system [5].

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References

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